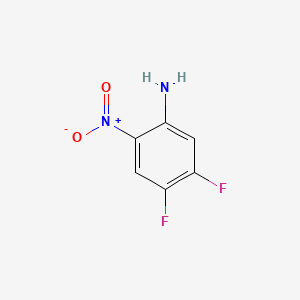

4,5-Difluoro-2-nitroaniline

Descripción

Molecular Formula and Systematic Nomenclature

This compound possesses the molecular formula C₆H₄F₂N₂O₂ with a molecular weight of 174.11 grams per mole. The compound is systematically identified under the Chemical Abstracts Service registry number 78056-39-0, which serves as its unique chemical identifier across scientific databases and regulatory systems. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the precise positioning of substituents on the benzene ring structure.

The compound exists under several synonymous designations that reflect different naming conventions and historical usage patterns. These alternative names include benzenamine, 4,5-difluoro-2-nitro-, which represents the more systematic Chemical Abstracts Service nomenclature system. Additional synonyms encompass 3,4-difluoro-6-nitroaniline, 4,5-difluoro-2-nitrophenylamine, 2-nitro-4,5-difluoroaniline, and 2-amino-4,5-difluoronitrobenzene. The diversity of naming conventions reflects the compound's significance across different research domains and the evolution of chemical nomenclature systems.

The molecular descriptor information includes the International Chemical Identifier Key WDMCABATCGQAKK-UHFFFAOYSA-N and the Molecular Design Limited number MFCD00010876. The Simplified Molecular Input Line Entry System representation appears as NC1=CC(F)=C(F)C=C1N+=O, providing a standardized textual representation of the molecular structure. These identifiers facilitate precise communication and database searches across international research communities.

Atomic Connectivity and Stereochemical Considerations

The structural architecture of this compound centers on a benzene ring bearing three distinct functional groups that significantly influence its chemical and physical properties. The amino group occupies position 1 of the benzene ring, serving as the primary structural feature that classifies this compound within the aniline family. The nitro group at position 2 introduces strong electron-withdrawing characteristics, while the two fluorine atoms at positions 4 and 5 contribute additional electronegative influence and unique chemical reactivity patterns.

The spatial arrangement of these substituents creates a specific electronic environment that affects molecular stability and reactivity. The adjacency of the fluorine atoms at positions 4 and 5 establishes a region of concentrated electronegativity that influences the electron density distribution throughout the aromatic system. The ortho relationship between the amino and nitro groups introduces potential for intramolecular interactions that may affect conformational preferences and chemical behavior.

Physical characterization reveals that this compound exists as a solid compound at standard temperature and pressure conditions, with melting point values reported between 107-108 degrees Celsius. The compound exhibits specific crystalline properties that reflect the organized packing arrangements facilitated by intermolecular interactions between polar functional groups. The molecular structure supports various intermolecular forces including hydrogen bonding capabilities through the amino group and dipole-dipole interactions arising from the nitro and fluorine substituents.

The three-dimensional molecular geometry demonstrates planarity typical of substituted aromatic compounds, with minimal deviation from coplanarity among the ring atoms and directly attached substituents. The electron distribution patterns created by the multiple electronegative substituents establish distinctive electrostatic potential surfaces that influence molecular recognition and interaction capabilities with other chemical species.

Computational Molecular Modeling and Electronic Structure Analysis

Computational analysis of this compound reveals significant insights into its electronic structure and molecular properties through density functional theory calculations and molecular orbital analysis. The compound exhibits specific energetic characteristics related to its highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which directly influence its chemical reactivity and stability profiles. These computational studies demonstrate that the energy gap between frontier orbitals provides important stability indicators for the compound, with positive energy gap values greater than 1.0 electron volts indicating hard molecule characteristics.

The electronic structure analysis shows that the lowest unoccupied molecular orbital serves as an electron acceptor, characterizing the molecule's vulnerability to nucleophilic attack. The negative values of lowest unoccupied molecular orbital energies close to zero indicate that this compound functions as a weak electrophile in chemical reactions. These computational findings align with experimental observations regarding the compound's reactivity patterns and chemical behavior in synthetic applications.

| Computational Property | Value | Significance |

|---|---|---|

| LogP | 2.02 | Lipophilicity measure |

| Heavy atoms count | 12 | Molecular complexity |

| Rotatable bond count | 1 | Conformational flexibility |

| Polar surface area | 69 Ų | Membrane permeability indicator |

| Hydrogen bond acceptors | 3 | Interaction capacity |

| Hydrogen bond donors | 1 | Hydrogen bonding potential |

The molecular modeling studies incorporate various computational methods including molecular mechanics force field optimizations followed by semi-empirical calculations at different theoretical levels. These analyses provide detailed information about molecular geometry optimization, electronic property calculations, and global reactivity descriptors that characterize the compound's chemical behavior patterns.

Dipole moment calculations reveal significant molecular polarity arising from the asymmetric distribution of electronegative substituents. The presence of multiple electron-withdrawing groups creates substantial dipole moments that influence intermolecular interactions and solubility characteristics in various solvent systems. These computational predictions support experimental observations regarding the compound's physical properties and chemical behavior.

Comparative Analysis with Structural Analogs

The systematic comparison of this compound with related structural analogs provides valuable insights into structure-activity relationships and the influence of substituent positioning on molecular properties. Two particularly relevant analogs include 2,4-difluoro-6-nitroaniline and 3,5-difluoro-2-nitroaniline, which share the same molecular formula C₆H₄F₂N₂O₂ but differ in the spatial arrangement of fluorine and nitro substituents.

2,4-Difluoro-6-nitroaniline, identified by Chemical Abstracts Service registry number 364-30-7, represents an isomeric form where the nitro group occupies position 6 relative to the amino group, while fluorine atoms are positioned at locations 2 and 4. This arrangement creates a different electronic environment compared to this compound, with the nitro group in a para relationship to the amino functionality rather than the ortho arrangement observed in the primary compound.

3,5-Difluoro-2-nitroaniline, bearing Chemical Abstracts Service registry number 361-72-8, presents another isomeric variant where the nitro group maintains the ortho position relative to the amino group, but the fluorine atoms occupy positions 3 and 5. This configuration preserves the ortho amino-nitro relationship while altering the fluorine substitution pattern, providing opportunities to examine the specific contributions of fluorine positioning to overall molecular properties.

| Compound | CAS Number | Fluorine Positions | Nitro Position | Key Structural Features |

|---|---|---|---|---|

| This compound | 78056-39-0 | 4, 5 | 2 | Adjacent fluorines, ortho nitro |

| 2,4-Difluoro-6-nitroaniline | 364-30-7 | 2, 4 | 6 | Separated fluorines, para nitro |

| 3,5-Difluoro-2-nitroaniline | 361-72-8 | 3, 5 | 2 | Meta fluorines, ortho nitro |

The comparative analysis reveals that substituent positioning significantly influences physical properties such as melting points, solubility characteristics, and chemical reactivity patterns. The adjacent positioning of fluorine atoms in this compound creates a concentrated electronegative region that distinguishes it from analogs with separated fluorine substituents. These structural differences translate into varying electronic properties, dipole moments, and intermolecular interaction capabilities.

Electronic structure comparisons demonstrate that the specific arrangement of electron-withdrawing groups affects the molecular orbital energy levels and reactivity descriptors differently across the isomeric series. The ortho relationship between amino and nitro groups in both this compound and 3,5-difluoro-2-nitroaniline creates opportunities for intramolecular interactions that are absent in the para-substituted 2,4-difluoro-6-nitroaniline analog.

Propiedades

IUPAC Name |

4,5-difluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMCABATCGQAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228702 | |

| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78056-39-0 | |

| Record name | 4,5-Difluoro-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78056-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078056390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 78056-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nitration of 4,5-Difluoroaniline

One common method involves the nitration of 4,5-difluoroaniline. The process typically includes the following steps:

Reagents : Concentrated nitric acid and sulfuric acid are used as nitrating agents.

Reaction Conditions : The reaction is carried out at low temperatures (0–5 °C) to minimize the formation of by-products.

-

- 4,5-Difluoroaniline is dissolved in a mixture of sulfuric acid and nitric acid.

- The mixture is cooled to maintain low temperatures.

- Nitration proceeds with careful monitoring to prevent overheating.

Yield : This method can yield high purity products, typically around 85–95% based on the starting material.

Direct Fluorination

Another method involves direct fluorination of suitable precursors:

Reagents : Fluorine gas or fluorinating agents such as Selectfluor can be used.

-

- The precursor compound (such as 2-nitroaniline) is treated with fluorine gas in a controlled environment.

- The reaction conditions must be optimized to avoid over-fluorination and ensure selectivity for the desired difluorinated product.

Alternative Synthesis via Coupling Reactions

An alternative synthetic route may involve coupling reactions between various aniline derivatives:

Reagents : Coupling agents and bases are utilized to facilitate the reaction.

-

- An appropriate aniline derivative is reacted with a nitro-containing electrophile under basic conditions.

- This method allows for the introduction of both nitro and fluoro groups in a single step.

The following table summarizes various preparation methods along with their yields and purity levels based on available literature:

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Nitration of Difluoroaniline | 85–95 | >90 | Low temperature control is critical |

| Direct Fluorination | Varies | Varies | Requires careful handling of fluorine gas |

| Coupling Reactions | Varies | Varies | Dependent on specific reagents used |

The preparation of 4,5-difluoro-2-nitroaniline can be effectively achieved through several synthetic routes, each with its own advantages and challenges regarding yield and purity. Nitration remains one of the most straightforward methods for synthesizing this compound, while direct fluorination offers an alternative pathway that may be more efficient under certain conditions. Further optimization of these methods could lead to improved yields and reduced by-product formation, enhancing the overall efficiency of the synthesis process.

Actividad Biológica

4,5-Difluoro-2-nitroaniline (DFNA), with the molecular formula CHFNO and CAS number 78056-39-0, is an organic compound characterized by the presence of two fluorine atoms and a nitro group on an aniline structure. Its unique arrangement of functional groups enhances its reactivity, making it a subject of interest in organic synthesis and medicinal chemistry. This article explores the biological activity of DFNA, focusing on its potential applications and mechanisms.

- Molecular Weight : 174.105 g/mol

- Melting Point : 107-108 °C

- Boiling Point : 308.1 °C

- Density : 1.6 g/cm³

- Solubility : Soluble in organic solvents like ethanol and acetone

Antiparasitic and Antimicrobial Properties

DFNA has been investigated for its role as a precursor in synthesizing various heterocyclic compounds, including benzimidazoles, which are known for their antiparasitic activity. Benzimidazoles have been widely studied for their efficacy against parasites such as Giardia lamblia and Trichuris trichiura .

Cytotoxic Activity

Research indicates that derivatives of DFNA exhibit cytotoxic properties against several cancer cell lines. For instance, studies have shown that fluorinated derivatives of quinoxaline synthesized from DFNA demonstrate significant anticancer activity, particularly under hypoxic conditions. These compounds inhibit key proangiogenic factors such as HIF-1α and VEGF, which are critical in tumor growth and metastasis .

While specific mechanisms of action for DFNA remain largely unexplored, its structural characteristics suggest potential interactions with biological macromolecules. The presence of the nitro group may facilitate electron transfer processes or reactive oxygen species generation, contributing to its biological effects. Furthermore, the dual fluorination alters electronic properties, possibly enhancing binding affinity to target proteins or nucleic acids.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized 1-(4,5-difluoro-2-nitrophenyl)pyrene via a diazotization reaction using DFNA as a starting material. This compound showed promise in materials science due to its unique optical properties .

- Cytotoxicity Assessment : In vitro studies reported that fluorinated quinoxaline derivatives derived from DFNA displayed IC values significantly lower than their non-fluorinated counterparts against adenocarcinoma cell lines .

- Environmental Impact : Given its aromatic nature, DFNA's biodegradation pathways have been explored. Microbial degradation studies indicate that certain bacteria can utilize nitro-substituted aromatic compounds as carbon sources, suggesting potential bioremediation applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluoro-2-nitroaniline | CHFNO | Contains one fluorine atom; used in dye synthesis. |

| 3,4-Difluoroaniline | CHFN | Two fluorine atoms; exhibits different reactivity patterns. |

| 3-Nitroaniline | CHNO | Lacks fluorine; widely studied for its biological properties. |

Safety Considerations

Due to the presence of the nitro group, DFNA is likely to be an irritant and should be handled with appropriate safety precautions in laboratory settings . Standard protocols for organic compounds should be followed to mitigate risks associated with exposure.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4,5-Difluoro-2-nitroaniline is used as an intermediate in the synthesis of various pharmaceuticals. Its unique structure enhances the reactivity of compounds synthesized from it, making it valuable in developing drugs targeting specific biological pathways. For instance:

- Anticancer Activity : Research indicates that derivatives of nitroanilines can induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation further supports its potential as an anticancer agent .

Agricultural Chemicals

The compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its fluorinated structure enhances the efficacy of these chemicals, contributing to improved crop protection and yield. Studies have shown that compounds with nitro groups exhibit antimicrobial properties against various bacterial strains .

Dyes and Pigments

This compound plays a crucial role in producing dyes and pigments due to its ability to provide vibrant colors and stability essential for textiles and coatings. The unique chemical properties imparted by the fluorine atoms make it a key intermediate in the dye manufacturing process .

Material Science

In material science, this compound is employed in creating specialty polymers and materials. Its distinct chemical characteristics contribute to advancements in electronics and coatings, where durability and performance are critical .

Analytical Chemistry

The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other compounds. This application improves laboratory efficiency by providing reliable results in chemical analysis .

Case Studies

Comparación Con Compuestos Similares

Structural and Electronic Differences

Key structural analogs include 2-fluoro-4-nitroaniline , 4-fluoro-2-nitroaniline , and 3-chloro-4-fluoronitrobenzene . These compounds differ in substituent positions and halogens, leading to variations in electronic effects and reactivity.

Table 1: Comparison of Key Properties

Electronic Effects :

- Fluorine Substituents : The strong electron-withdrawing nature of fluorine in this compound enhances electrophilic substitution reactivity compared to chloro analogs (e.g., 3-chloro-4-fluoronitrobenzene) .

- Nitro Group Position : The nitro group at position 2 in this compound directs further substitutions to positions 3 and 6, unlike analogs with nitro groups at positions 4 or 5 .

Commercial Availability and Stability

- Commercial Status : this compound is widely available (e.g., TCI, CymitQuimica), whereas isomers like 3,5-difluoro-2-nitroaniline are discontinued due to lower demand .

- Stability : The compound is stable under inert storage but requires protection from light and moisture to prevent decomposition of the nitro group .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,5-difluoro-2-nitroaniline with high regiochemical purity?

- Methodological Answer : Synthesis typically involves nitration of fluorinated aniline derivatives. To ensure regiochemical control:

- Use directed ortho/para nitration strategies, leveraging fluorine's electron-withdrawing effects to direct nitro group placement .

- Employ protecting groups (e.g., acetylation of the amine) to prevent undesired side reactions during nitration.

- Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity, as reported in catalog-grade materials .

Q. How can researchers verify the structural identity and purity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR : Compare H and F NMR spectra with reference data (e.g., NIST or CAS entries) to confirm substituent positions .

- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98% as per supplier specifications) .

- Melting Point : Cross-check observed mp (e.g., 92.5–95°C for related fluoronitroanilines) against literature values to detect impurities .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine's strong electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates. Use computational methods (DFT calculations) to map electron density and predict reactive sites .

- Steric Effects : Adjacent fluorine atoms may hinder coupling partners (e.g., palladium-catalyzed reactions). Optimize reaction conditions (e.g., higher temperatures or bulky ligands) to mitigate steric hindrance .

- Validate predictions via controlled experiments (e.g., Suzuki-Miyaura coupling) and characterize products via mass spectrometry .

Q. What strategies can resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and purification steps using standardized protocols (e.g., CAS-referenced methods) .

- Data Cross-Validation : Compare melting points and spectral profiles across multiple batches and independent studies. Discrepancies may arise from polymorphic forms or residual solvents .

- Collaborative Analysis : Share samples with third-party labs for blind testing, ensuring instrument calibration (e.g., DSC for precise mp determination) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at elevated temperatures (40–60°C) and monitor decomposition via HPLC or FTIR.

- Light Sensitivity Tests : Expose to UV light and track nitro group reduction using UV-Vis spectroscopy.

- Moisture Control : Store in anhydrous environments (desiccators with silica gel) to prevent hydrolysis of the nitro or amine groups .

Q. What role does this compound play in designing enzyme inhibitors or fluorescent probes?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Modify the nitro group to amine or hydroxyl derivatives and test binding affinity against target enzymes (e.g., kinase assays).

- Fluorophore Development : Introduce conjugated systems (e.g., via diazo coupling) to enhance fluorescence. Use fluorescence quenching studies to probe biomolecular interactions .

- Validate hypotheses with crystallography or molecular docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.